6,6'-Dimethyl-3,3'-bipyridazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-3,3’-bipyridazine typically involves the reaction of 6-methylpyridazine with suitable reagents under controlled conditions. One common method involves the use of a coupling reaction between two 6-methylpyridazine molecules in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of 6,6’-Dimethyl-3,3’-bipyridazine may involve large-scale coupling reactions using continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl-3,3’-bipyridazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced bipyridazine derivatives.
Substitution: Formation of halogenated bipyridazine compounds.
Scientific Research Applications
6,6’-Dimethyl-3,3’-bipyridazine has a wide range of scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the synthesis of advanced materials and as a building block for agrochemicals
Mechanism of Action
The mechanism of action of 6,6’-Dimethyl-3,3’-bipyridazine involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed pharmacological effects. The compound’s ability to coordinate with metal ions also plays a crucial role in its activity as a ligand in catalysis .
Comparison with Similar Compounds
Similar Compounds
- 6,6’-Dimethyl-2,2’-bipyridine
- 3,3’-Bipyridazine
- 6-Methylpyridazine
Uniqueness
6,6’-Dimethyl-3,3’-bipyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other bipyridazine derivatives, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-methyl-6-(6-methylpyridazin-3-yl)pyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-7-3-5-9(13-11-7)10-6-4-8(2)12-14-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFATCQPFXCGRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)C2=NN=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376230 | |
Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24049-45-4 | |
Record name | 6,6'-DIMETHYL-3,3'-BIPYRIDAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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